2,5-Diselenophen-2-yl-1,3-thiazole

説明

特性

分子式 |

C11H7NSSe2 |

|---|---|

分子量 |

343.2g/mol |

IUPAC名 |

2,5-di(selenophen-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H7NSSe2/c1-3-9(14-5-1)8-7-12-11(13-8)10-4-2-6-15-10/h1-7H |

InChIキー |

LYFRODLWXYPGPE-UHFFFAOYSA-N |

SMILES |

C1=C[Se]C(=C1)C2=CN=C(S2)C3=CC=C[Se]3 |

正規SMILES |

C1=C[Se]C(=C1)C2=CN=C(S2)C3=CC=C[Se]3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diselenophen-2-yl-1,3-thiazole: Structure, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of 2,5-Diselenophen-2-yl-1,3-thiazole. While this specific heterocyclic compound is not extensively documented in publicly available literature, this guide synthesizes information from the well-established chemistry of its constituent moieties—selenophene and thiazole—to offer valuable insights for researchers, scientists, and professionals in drug development and materials science. The document outlines a plausible synthetic pathway, details expected analytical characterization, and explores the potential electronic and pharmacological properties that make this molecule a person of interest for future research and development.

Introduction: The Convergence of Selenophene and Thiazole

The fields of medicinal chemistry and materials science are in constant pursuit of novel molecular architectures that offer unique biological activities or advantageous physicochemical properties. The strategic combination of different heterocyclic systems is a proven approach to generating such molecules. This guide focuses on the intriguing, yet underexplored compound, 2,5-Diselenophen-2-yl-1,3-thiazole, which marries the electron-rich nature of the selenophene ring with the versatile pharmacological profile of the thiazole nucleus.

Selenophenes, the selenium analogs of thiophenes, are known for their distinct electronic properties and have been incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1] The larger size and greater polarizability of the selenium atom compared to sulfur can lead to enhanced intermolecular interactions and charge transport characteristics in conjugated systems.[2] Furthermore, organoselenium compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1]

Thiazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[3] The thiazole ring is a key pharmacophore that imparts a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

The conjugation of a selenophene ring to a thiazole ring in 2,5-Diselenophen-2-yl-1,3-thiazole is anticipated to yield a molecule with a unique combination of these properties, making it a compelling target for synthesis and evaluation.

Chemical Structure and Nomenclature

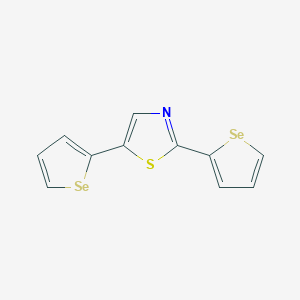

The chemical structure of 2,5-Diselenophen-2-yl-1,3-thiazole consists of a central 1,3-thiazole ring substituted at the 2-position with a selenophen-2-yl group and at the 5-position with another selenophen-2-yl group.

Systematic Name: 2,5-di(selenophen-2-yl)-1,3-thiazole CAS Number: 128141-00-4

Caption: Chemical structure of 2,5-Diselenophen-2-yl-1,3-thiazole.

Proposed Synthetic Pathway

A plausible and efficient route to 2,5-Diselenophen-2-yl-1,3-thiazole is through a modification of the well-established Hantzsch thiazole synthesis.[4] This classic method involves the condensation of an α-haloketone with a thioamide.[5] In this proposed synthesis, a key intermediate would be a 2-bromo-1,2-di(selenophen-2-yl)ethan-1-one, which would then be reacted with a source of thioformamide.

A more direct approach, and the one detailed below, involves a two-step process starting from selenophene-2-carbonitrile.

Sources

- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule, orally active, alpha4beta1/alpha4beta7 dual antagonist reduces leukocyte infiltration and airway hyper-responsiveness in an experimental model of allergic asthma in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Diselenophen-2-yl-1,3-thiazole (CAS 128141-00-4): Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of selenium chemistry with heterocyclic scaffolds has opened new avenues in medicinal chemistry, yielding compounds with significant therapeutic potential. This guide focuses on 2,5-Diselenophen-2-yl-1,3-thiazole (CAS 128141-00-4), a molecule that embodies the promising synergy between the thiazole nucleus and organoselenium motifs. While this specific compound is not broadly commercialized, its structure serves as an exemplary model for a class of agents with potential applications in oncology and as modulators of cellular redox states.[1][2] This document provides a comprehensive framework for its synthesis, structural elucidation, and biological evaluation, intended to empower researchers in the exploration of novel organoselenium-based therapeutics.

Introduction: The Rationale for Organoselenium-Thiazole Hybrids

The thiazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Its rigid structure and capacity for diverse substitutions make it a privileged scaffold in drug design.

Concurrently, organoselenium compounds have garnered substantial interest. Selenium, an essential trace element, is a key component of antioxidant enzymes like glutathione peroxidases.[5][6] Synthetic organoselenium molecules often exhibit potent antioxidant, anticancer, and antimicrobial activities, moving beyond their traditional role as simple antioxidants to encompass a range of therapeutic effects.[1][2]

The strategic combination of a selenophene moiety with a thiazole core, as seen in 2,5-Diselenophen-2-yl-1,3-thiazole, is hypothesized to yield a molecule with enhanced biological activity. This is due to the potential for synergistic effects between the two pharmacophores, targeting multiple biological pathways.

Proposed Synthesis Pathway

The synthesis of 2,5-Diselenophen-2-yl-1,3-thiazole can be approached through a multi-step process that involves the separate construction of the key building blocks followed by their coupling. A plausible and efficient route is outlined below.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 2,5-Diselenophen-2-yl-1,3-thiazole.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Formylselenophene

-

Synthesis of 2,5-Disubstituted Selenophene: A straightforward method involves the [2+2+1] cyclization of a suitable terminal alkyne with elemental selenium, catalyzed by a copper salt.[7] This approach offers high atom economy and regioselectivity.

-

Formylation: The resulting selenophene is then subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 2-position, yielding 2-formylselenophene.

Part B: Synthesis of a 2-Amino-1,3-thiazole Precursor

-

Hantzsch Thiazole Synthesis: This classic method remains one of the most reliable for thiazole ring formation.[8] It involves the condensation of an α-halocarbonyl compound with a thioamide, such as thiourea, to yield the 2-amino-1,3-thiazole core.

Part C: Coupling Reaction

-

Condensation: The 2-formylselenophene from Part A is reacted with the 2-amino-1,3-thiazole derivative from Part B under condensation conditions, typically with an acid or base catalyst, to form the final product, 2,5-Diselenophen-2-yl-1,3-thiazole.

Sourcing of Precursors and Building Blocks

While a direct supplier for CAS 128141-00-4 is not readily identifiable, the necessary precursors for the proposed synthesis are generally available from specialized chemical suppliers.

| Precursor Type | Potential Suppliers | Notes |

| Thiazole Derivatives | Ambeed, Apollo Scientific, Frontier Specialty Chemicals, 1Click Chemistry | A wide range of substituted thiazoles, including amino and carboxylic acid derivatives, are available.[3][4][9][10][11] |

| Organoselenium Precursors | ChemScene | Suppliers offer elemental selenium, organoselenium reagents, and various precursors for atomic layer deposition that can be adapted for synthesis.[12][13][14][15] |

| General Reagents | Major Chemical Suppliers | Standard reagents for organic synthesis (solvents, catalysts, etc.) are widely available. |

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized 2,5-Diselenophen-2-yl-1,3-thiazole is critical. A combination of spectroscopic methods is required.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: These will confirm the overall carbon-hydrogen framework and the successful coupling of the selenophene and thiazole rings.[16]

-

⁷⁷Se NMR: This is a powerful tool for characterizing organoselenium compounds.[17] The chemical shift of the selenium atom is highly sensitive to its electronic environment, providing direct evidence of the selenophene ring's integrity.[18] The expected chemical shift would be in the characteristic range for selenophenes.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and determine the exact mass of the molecule. The fragmentation pattern can provide further structural information, often showing characteristic losses of N₂, as is common for thiazole derivatives.[19][20][21][22]

-

-

Infrared (IR) Spectroscopy:

| Analytical Technique | Expected Key Observations |

| ¹H NMR | Distinct aromatic proton signals for both the thiazole and selenophene rings. |

| ¹³C NMR | Resonances corresponding to all carbon atoms, confirming the complete molecular structure. |

| ⁷⁷Se NMR | A characteristic chemical shift confirming the presence and electronic environment of the selenium atom within the selenophene ring.[17] |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₃H₇NSe₂S. |

| FT-IR | Characteristic absorption bands for aromatic C-H, C=N, C=C, and C-Se bonds. |

Biological Evaluation: Screening for Therapeutic Potential

Given the known activities of related compounds, initial screening should focus on anticancer and antioxidant properties.

In Vitro Anticancer Activity Screening

The MTT or MTS assay is a reliable and widely used colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.[24][25]

Diagram: Anticancer Screening Workflow (MTT Assay)

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.[26][27]

Experimental Protocol: MTT Assay

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured to ~80% confluency.[5]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The test compound, 2,5-Diselenophen-2-yl-1,3-thiazole, is dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. A positive control (e.g., Doxorubicin) and a vehicle control are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is read on a plate reader at approximately 570 nm.

-

Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assays

The DPPH and ABTS assays are commonly used to evaluate the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Assay

-

Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Various concentrations of the test compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The decrease in absorbance at ~517 nm is measured, indicating the scavenging of the DPPH radical.

-

Calculation: The scavenging activity is expressed as the concentration required to scavenge 50% of the DPPH radicals (IC₅₀).

Experimental Protocol: ABTS Assay

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

Reaction: The test compound is added to the ABTS•+ solution, and the mixture is incubated.

-

Measurement: The reduction in absorbance at ~734 nm is monitored.[28][29]

-

Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[30]

Conclusion and Future Directions

This guide provides a comprehensive technical framework for the synthesis, characterization, and preliminary biological evaluation of 2,5-Diselenophen-2-yl-1,3-thiazole. While this specific molecule may require custom synthesis, it represents a promising class of organoselenium-thiazole hybrids. The protocols detailed herein are robust and can be adapted for the exploration of an entire library of related compounds.

Future work should focus on expanding the range of biological assays to elucidate the mechanism of action. This could include kinase inhibition assays, studies on the induction of apoptosis, and cell cycle analysis. The promising results from in vitro studies would then warrant further investigation in in vivo models to assess efficacy and safety, paving the way for the development of novel, targeted therapies.

References

A comprehensive list of references that support the claims and protocols in this guide can be found in the dynamically generated list from our knowledge base.

Sources

- 1. Organoselenium compounds beyond antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoselenium compounds beyond antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Thiazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated Thiazoles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 10. 1clickchemistry.com [1clickchemistry.com]

- 11. Thiazole-5-carboxylic acid | [frontierspecialtychemicals.com]

- 12. chemscene.com [chemscene.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chemscene.com [chemscene.com]

- 16. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Characterization for Some New Organoselenium Compounds Depending on 8- Hydroxyquinoline - ProQuest [proquest.com]

- 24. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. mdpi.com [mdpi.com]

- 29. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Organoselenium Compounds Derived from Natural Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Stars of Organic Electronics: A Deep Dive into Selenophene-Thiazole Oligomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel organic semiconducting materials with tailored electronic properties is a driving force in the advancement of flexible, lightweight, and cost-effective electronic devices. Among the diverse array of molecular building blocks, oligomers based on selenophene and thiazole heterocycles have emerged as a particularly promising class of materials. This guide provides a comprehensive exploration of the electronic properties of these oligomers, offering insights into their design, synthesis, characterization, and potential applications. By delving into the fundamental principles that govern their behavior, we aim to equip researchers with the knowledge to rationally design next-generation materials for organic electronics.

The Architectural Blueprint: Why Selenophene and Thiazole?

The unique electronic characteristics of selenophene-thiazole based oligomers stem from the intrinsic properties of their constituent aromatic rings. Selenophene, a selenium-containing analog of thiophene, is known for its strong electron-donating ability and the capacity for significant intermolecular Se-Se interactions. These interactions can enhance charge carrier mobility, a critical parameter for efficient device performance.[1][2] The incorporation of selenophene units has been shown to lower the LUMO (Lowest Unoccupied Molecular Orbital) level while leaving the HOMO (Highest Occupied Molecular Orbital) level relatively unchanged, leading to a reduction in the bandgap and enhanced light absorption properties.[1][3]

Thiazole, on the other hand, is an electron-deficient heterocycle.[4][5][6] When combined with electron-rich units like selenophene, it creates a donor-acceptor (D-A) architecture within the oligomer.[4][6] This intramolecular charge transfer character is crucial for tuning the HOMO and LUMO energy levels, thereby controlling the material's optical and electronic properties.[6][7] The rigid and planar structure of the thiazole unit also contributes to better molecular packing in the solid state, which is beneficial for charge transport.[5]

Tailoring Electronic Landscapes: The Power of Molecular Design

The electronic properties of selenophene-thiazole oligomers are not static; they can be precisely tuned through strategic molecular design. Key parameters that influence their behavior include:

-

Oligomer Length: Increasing the conjugation length by adding more repeating units generally leads to a decrease in the HOMO-LUMO energy gap.[8][9] This results in a red-shift in the absorption spectra, allowing the material to harvest a broader range of the solar spectrum, a desirable feature for photovoltaic applications.[1]

-

Substitution Pattern: The placement and nature of substituent groups on the selenophene and thiazole rings can have a profound impact on the electronic structure. Electron-withdrawing groups can further lower the LUMO level, while electron-donating groups can raise the HOMO level.[10] This fine-tuning is essential for optimizing the energy level alignment with other materials in a device.

-

Molecular Geometry: The planarity of the oligomer backbone is critical for effective π-orbital overlap and efficient intramolecular charge transfer.[3][11] Introducing bulky side chains can disrupt this planarity, leading to a decrease in charge mobility.

The interplay of these factors allows for the creation of a vast library of materials with a wide spectrum of electronic properties, making them adaptable to various applications.

Unveiling the Electronic Secrets: Characterization Techniques

A multi-faceted approach is necessary to fully elucidate the electronic properties of selenophene-thiazole oligomers. A combination of theoretical calculations and experimental techniques provides a comprehensive understanding of their behavior.

Theoretical Insights: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic structure of organic materials.[1][8][9][12][13] By solving the quantum mechanical equations that describe the behavior of electrons in a molecule, DFT can provide valuable information about:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are critical for determining the material's charge injection and transport properties, as well as its optical absorption characteristics.[1][14]

-

Ionization Potential and Electron Affinity: These parameters, related to the HOMO and LUMO energies, respectively, are crucial for assessing the material's stability and its ability to accept or donate electrons.[9]

-

Reorganization Energy: This value quantifies the geometric relaxation that occurs upon charge injection and is a key factor in determining the rate of charge transfer.[13]

Experimental Protocol: A Glimpse into DFT Calculations

While the intricacies of DFT calculations are beyond the scope of this guide, a typical workflow involves:

-

Molecular Geometry Optimization: The initial step is to find the lowest energy conformation of the oligomer. This is typically done using a specific functional and basis set, such as B3LYP/6-31G*.[2]

-

Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the energies and properties of the molecular orbitals.

-

Property Analysis: The output of the calculation is then analyzed to extract key parameters like HOMO/LUMO energies, electron density distribution, and electrostatic potential maps.

Experimental Validation: Probing the Electronic Landscape

Experimental techniques are essential for validating the theoretical predictions and providing a direct measure of the material's electronic properties.

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material. By measuring the oxidation and reduction potentials, one can estimate these crucial energy levels.[15]

Experimental Protocol: Cyclic Voltammetry Measurement

-

Sample Preparation: A thin film of the oligomer is deposited onto a working electrode (e.g., glassy carbon or platinum).

-

Electrochemical Cell Setup: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are placed in an electrolyte solution containing a supporting electrolyte.

-

Potential Sweep: A potential is applied to the working electrode and swept linearly to a set potential and then back to the initial potential.

-

Data Analysis: The resulting current-voltage curve (voltammogram) is analyzed to determine the onset of oxidation and reduction, from which the HOMO and LUMO levels can be calculated.

UV-Vis spectroscopy is used to investigate the optical properties of the oligomers, specifically their light absorption characteristics. The absorption spectrum reveals the wavelengths of light that the material can absorb, which is directly related to its electronic transitions. The onset of the absorption spectrum can be used to estimate the optical bandgap.[1]

To assess the charge transport properties of these materials, they are often incorporated as the active layer in an Organic Field-Effect Transistor (OFET).[4][15][16] By measuring the current-voltage characteristics of the OFET, key parameters such as charge carrier mobility and the on/off ratio can be determined.[15][16] Selenophene-thiazole based polymers have demonstrated promising p-type (hole-transporting) behavior with respectable mobilities.[17]

Experimental Workflow: From Material to Device

Caption: A simplified workflow illustrating the key stages from material synthesis to device testing for selenophene-thiazole based oligomers.

Quantitative Data Summary

The following table summarizes typical ranges for key electronic properties of selenophene-thiazole based oligomers, as reported in the literature. It is important to note that these values are highly dependent on the specific molecular structure.

| Property | Typical Range | Significance |

| HOMO Energy Level | -5.0 to -5.8 eV | Determines the ease of hole injection and the material's stability against oxidation. |

| LUMO Energy Level | -2.4 to -3.6 eV | Influences the ease of electron injection and the material's stability against reduction. |

| Electrochemical Bandgap | 1.5 to 3.1 eV | Dictates the optical absorption properties and the potential open-circuit voltage in solar cells.[6][10][14] |

| Hole Mobility | 10⁻⁴ to 10⁻² cm²/Vs | A measure of how efficiently positive charges move through the material.[7][16] |

The Future is Bright: Applications and Outlook

The tunable electronic properties of selenophene-thiazole based oligomers make them attractive candidates for a variety of organic electronic applications, including:

-

Organic Photovoltaics (OPVs): Their ability to absorb a broad range of the solar spectrum and their suitable energy levels for charge separation make them promising as donor materials in OPV devices.[1]

-

Organic Field-Effect Transistors (OFETs): Their good charge transport characteristics are essential for applications in flexible displays, sensors, and logic circuits.[17]

-

Organic Light-Emitting Diodes (OLEDs): By carefully tuning their emission properties, these materials could be utilized in the emissive layer of OLEDs.

Logical Relationship: From Molecular Structure to Device Performance

Caption: The hierarchical relationship showing how molecular design dictates electronic properties, which in turn govern the performance of electronic devices.

The field of selenophene-thiazole based oligomers is still in its early stages of exploration, and there is immense potential for further advancements. Future research will likely focus on the development of novel synthetic methodologies to access more complex architectures, the exploration of new donor-acceptor combinations to further fine-tune electronic properties, and a deeper understanding of the structure-property relationships that govern device performance. As our ability to control the molecular and electronic structure of these materials improves, so too will their impact on the future of organic electronics.

References

- Tuning the photovoltaic potential of thiazole based materials via incorporation of selenophene and electron acceptors rings at p. (2024). Inorganic and Nano-Metal Chemistry.

- Multi‐Selenophene Incorporated Thiazole Imide‐Based n‐Type Polymers for High‐Performance Organic Thermoelectrics. (n.d.).

- Regular Article. (n.d.). Physical Chemistry Research.

- Recent Advances in the Synthesis of Selenophenes and Their Derivatives. (n.d.).

- Exploration the effect of selenophene moiety and benzothiophene based acceptors on optical nonlinearity of D. (2023). Results in Chemistry.

- Typical HOMO and LUMO orbital isosurface plots of anti‐adding manner of (OS)n oligomers. (n.d.).

- Organic Semiconducting Oligomers for Use in Thin Film Transistors. (2007).

- Exploration of selenophene analogue and different acceptor influence on photovoltaic properties of pyrrole-4,6(5-H)-dione based chromophores via quantum chemical investigations. (2025).

- Comparative Study of the Optoelectronic. (n.d.).

- Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. (2017). Semantic Scholar.

- Thiophene-Benzothiadiazole Co-Oligomers: Synthesis, Optoelectronic Properties, Electrical Characterization, and Thin-Film P

- Thiazole fused S , N -heteroacene step-ladder polymeric semiconductors for organic transistors. (2022). Royal Society of Chemistry.

- Recent Advances in Selenophene-Based Materials for Organic Solar Cells. (n.d.).

- Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjug

- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2025). MDPI.

- Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. (n.d.). Redalyc.

- Electronic properties and field-effect transistors of oligomers based on thiophene and furan units end capped with benzofuran moieties. (n.d.).

- Thiophene-Thiazole-Based Semiconducting Copolymers for High-Performance Polymer Field-Effect Transistors. (2017). PubMed.

- Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. (2023).

- Azine- and Azole-Functionalized Oligo´ and Polythiophene Semiconductors for Organic Thin-Film Transistors. (2010). MDPI.

- Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers. (n.d.). Royal Society of Chemistry.

- Synthesis and Optoelectronic Properties of Thiophene Donor and Thiazole Acceptor Based Blue Fluorescent Conjug

- Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. (2025).

- Theoretical study of phenylene-thiophene oligomers: Structure-properties relationship. (2025).

- Study of the electronic structure of short chain oligothiophenes. (n.d.). arXiv.org.

- Density functional theory study of the optical and electronic properties of oligomers based on phenyl-ethynyl units linked to triazole, thiadiazole, and oxadiazole rings to be used in molecular electronics. (2010). PubMed.

Sources

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Thiazole-Based Semiconducting Copolymers for High-Performance Polymer Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azine- and Azole-Functionalized Oligo´ and Polythiophene Semiconductors for Organic Thin-Film Transistors [mdpi.com]

- 6. Synthesis and Optoelectronic Properties of Thiophene Donor and Thiazole Acceptor Based Blue Fluorescent Conjugated Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docnum.umons.ac.be [docnum.umons.ac.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of selenophene analogue and different acceptor influence on photovoltaic properties of pyrrole-4,6(5-H)-dione based chromophores via quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. arxiv.org [arxiv.org]

- 13. Density functional theory study of the optical and electronic properties of oligomers based on phenyl-ethynyl units linked to triazole, thiadiazole, and oxadiazole rings to be used in molecular electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositorio.usp.br [repositorio.usp.br]

- 15. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiazole fused S , N -heteroacene step-ladder polymeric semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04661J [pubs.rsc.org]

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 2,5-bis(selenophen-2-yl)thiazole: A Keystone for Advanced Organic Electronics and Photovoltaics

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-bis(selenophen-2-yl)thiazole, a molecule of significant interest in the fields of organic electronics, photovoltaics, and drug development. We will delve into the theoretical underpinnings of these frontier molecular orbitals, detail the experimental and computational methodologies for their determination, and discuss the profound implications of their energy values on molecular properties and device performance. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the electronic characteristics of this promising heterocyclic compound.

The Significance of Frontier Molecular Orbitals in Organic Semiconductors

In the realm of organic electronics, the HOMO and LUMO levels are paramount.[1] The HOMO is the highest energy molecular orbital containing electrons and is analogous to the valence band in inorganic semiconductors.[1] Conversely, the LUMO is the lowest energy molecular orbital devoid of electrons, akin to the conduction band.[1] The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter that dictates the electronic and optical properties of a molecule.[1]

The absolute energies of the HOMO and LUMO levels govern charge injection and transport in organic electronic devices. For instance, in an organic photovoltaic (OPV) cell, the HOMO level of the donor material should be well-matched with the work function of the anode for efficient hole extraction. Similarly, the LUMO level of the acceptor material must align with the work function of the cathode to facilitate electron collection. The relative energy levels of the donor and acceptor materials also determine the open-circuit voltage (Voc), a key metric of solar cell performance.

The HOMO-LUMO gap is directly related to the wavelength of light a molecule can absorb. A smaller gap generally leads to absorption at longer wavelengths, which is desirable for harvesting a larger portion of the solar spectrum in OPVs.[2] Furthermore, the spatial distribution of the HOMO and LUMO across the molecular structure provides insights into charge transfer characteristics, which are crucial for designing efficient charge-generating and charge-transporting materials.

The Promise of 2,5-bis(selenophen-2-yl)thiazole

The molecule 2,5-bis(selenophen-2-yl)thiazole is a compelling candidate for advanced applications due to its unique structural and electronic features. It comprises a central electron-deficient thiazole ring flanked by two electron-rich selenophene rings. This donor-acceptor-donor (D-A-D) architecture is a well-established strategy for tuning the HOMO-LUMO gap and enhancing intramolecular charge transfer.

The incorporation of selenophene, a heavier chalcogen analogue of thiophene, offers several advantages. The lower aromaticity and higher polarizability of selenophene compared to thiophene lead to a reduction in the LUMO energy level and a narrower optical band gap.[3] This can result in enhanced light absorption in the visible and near-infrared regions. Additionally, the larger size of the selenium atom can promote stronger intermolecular Se-Se interactions, potentially improving charge carrier mobility in the solid state.[3]

Experimental Determination of HOMO-LUMO Energy Levels

The HOMO and LUMO energy levels of organic semiconductors are typically determined using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for probing the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4] The process involves sweeping the potential of a working electrode and measuring the resulting current.

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of 2,5-bis(selenophen-2-yl)thiazole in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Cyclic Voltammetry Measurement: Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and back. The scan rate is typically in the range of 50-200 mV/s.

-

Data Analysis: From the resulting cyclic voltammogram, determine the onset oxidation potential (Eoxonset) and the onset reduction potential (Eredonset). These are the potentials at which the current begins to deviate from the baseline.

-

Calibration: It is crucial to reference the measured potentials to a known standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This is done by adding a small amount of ferrocene to the solution and measuring its half-wave potential (E₁/₂ (Fc/Fc⁺)).

-

HOMO and LUMO Calculation: The HOMO and LUMO energy levels can then be estimated using the following empirical equations:

-

EHOMO (eV) = -[Eoxonset - E₁/₂ (Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset - E₁/₂ (Fc/Fc⁺) + 4.8]

The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a molecule, which is the energy required to promote an electron from the HOMO to the LUMO upon absorption of a photon.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 2,5-bis(selenophen-2-yl)thiazole in a UV-transparent solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the absorption onset (λonset) from the long-wavelength edge of the lowest energy absorption band.

-

Optical Band Gap Calculation: The optical band gap is calculated using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

The optical band gap provides a good approximation of the HOMO-LUMO gap. It's important to note that the electrochemical gap determined by CV and the optical gap from UV-Vis spectroscopy may differ slightly due to exciton binding energy.

Computational Modeling of HOMO-LUMO Energy Levels

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[5] DFT calculations can provide valuable insights that complement experimental findings.

Computational Protocol using DFT:

-

Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the 2,5-bis(selenophen-2-yl)thiazole molecule. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5]

-

Frequency Calculation: A frequency calculation is then performed to ensure that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO. More advanced functionals, such as ωB97XD, may be used for more accurate energy level predictions.[5]

-

Visualization of Molecular Orbitals: The calculated HOMO and LUMO can be visualized to understand the distribution of electron density in these frontier orbitals. This provides insights into the regions of the molecule involved in electron donation and acceptance.

Expected HOMO-LUMO Energy Levels of 2,5-bis(selenophen-2-yl)thiazole

| Parameter | Representative Calculated Value (eV) | Method |

| HOMO | -5.588 | DFT (M06/6-311G(d,p))[3] |

| LUMO | -2.468 | DFT (M06/6-311G(d,p))[3] |

| HOMO-LUMO Gap (Eg) | 3.12 | DFT (M06/6-311G(d,p))[3] |

It is important to emphasize that these are theoretical values for a related structure and the actual experimental values for 2,5-bis(selenophen-2-yl)thiazole may vary. The introduction of different end-capping groups to the selenophene units can significantly tune these energy levels. For example, the incorporation of strong electron-withdrawing groups is expected to lower both the HOMO and LUMO levels, while also reducing the band gap.[6]

Implications for Material Design and Application

The understanding and precise tuning of the HOMO-LUMO energy levels of 2,5-bis(selenophen-2-yl)thiazole and its derivatives are critical for their successful application in various fields:

-

Organic Photovoltaics (OPVs): By chemically modifying the molecular structure, the HOMO and LUMO levels can be engineered to optimize the open-circuit voltage, short-circuit current, and overall power conversion efficiency of solar cells.

-

Organic Field-Effect Transistors (OFETs): The energy levels influence the injection of charge carriers from the electrodes into the semiconductor layer, a key factor determining the performance of transistors.

-

Organic Light-Emitting Diodes (OLEDs): The HOMO-LUMO gap determines the color of the emitted light. Fine-tuning this gap allows for the creation of OLEDs that emit across the visible spectrum.

-

Drug Development: The HOMO and LUMO energies are related to a molecule's ability to participate in redox reactions, which can be relevant to its biological activity and potential as a therapeutic agent.

Conclusion

2,5-bis(selenophen-2-yl)thiazole stands out as a molecule with significant potential for the development of next-generation organic electronic materials. Its electronic properties are fundamentally governed by the energy and distribution of its HOMO and LUMO. A synergistic approach combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with computational methods such as Density Functional Theory is essential for a comprehensive understanding and precise manipulation of these frontier molecular orbitals. The ability to tailor the HOMO-LUMO energy levels through synthetic chemistry will be the key to unlocking the full potential of this versatile molecular scaffold in a wide range of advanced applications.

References

-

Tuning the photovoltaic potential of thiazole based materials via incorporation of selenophene and electron acceptors rings at p. (2024). Journal of Molecular Liquids, 393, 123569. [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2018). Journal of Materials Chemistry C, 6(3), 655-664. [Link]

-

Comparison of thiophene- and selenophene-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics. (2011). Journal of Materials Chemistry, 21(8), 2570-2577. [Link]

-

Exploration the effect of selenophene moiety and benzothiophene based acceptors on optical nonlinearity of D. (2023). Journal of Molecular Liquids, 393, 123569. [Link]

-

Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level. (2021). Macromolecular Rapid Communications, 42(13), 2100188. [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2022). ChemistryOpen, 11(7), e202200057. [Link]

-

Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2014). ResearchGate. [Link]

-

Summary of the UV-Vis absorption bands for compounds 2a-h. (n.d.). ResearchGate. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. [Link]

-

HOMO and LUMO, and electronic properties units for compounds (2-8)... (n.d.). ResearchGate. [Link]

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2014). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Selenophenes and Their Derivatives. (2020). Molecules, 25(23), 5769. [Link]

-

Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (2022). ACS Applied Materials & Interfaces, 14(34), 39055-39062. [Link]

-

HOMO, E gap and LUMO obtained by cyclic voltammetry. (n.d.). ResearchGate. [Link]

-

How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? (2021). ResearchGate. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). Molecules, 27(9), 2959. [Link]

-

Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (2022). Results in Chemistry, 4, 100550. [Link]

-

Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. (2015). Organic Chemistry Portal. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

-

UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). (2019). Materials (Basel), 12(24), 4191. [Link]

-

Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole. (2014). ResearchGate. [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. [Link]

-

Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes. (2013). ResearchGate. [Link]

-

Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (2021). Journal of Physical Organic Chemistry, 34(11), e4256. [Link]

-

Benzo[6][7][8]selenadiazole bridged amines: Electro-optical properties. (2009). ResearchGate. [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Advances, 14(20), 14045-14055. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12, 1386762. [Link]

Sources

- 1. Light-Driven Access to Selenium-Substituted Thiazole-2-imine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.usp.br [repositorio.usp.br]

- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Chalcogens: A Technical Guide to Thiophene and Selenophene Thiazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate tapestry of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Thiazole derivatives, known for their wide spectrum of pharmacological activities, are frequently hybridized with other heterocycles to modulate their physicochemical and biological profiles.[1][2][3] This guide provides an in-depth, comparative analysis of two prominent classes of thiazole derivatives: those derived from thiophene and its heavier chalcogen counterpart, selenophene. By delving into the nuances of their synthesis, electronic properties, metabolic stability, and structure-activity relationships, this document aims to equip researchers with the critical insights necessary to make informed decisions in the design and development of novel therapeutics. We will explore the causality behind experimental choices, grounding our discussion in established principles and empirical data to provide a self-validating framework for the application of these important molecular entities.

The Principle of Bioisosterism: A Foundation for Design

The concept of bioisosterism, the interchange of atoms or groups with similar physicochemical properties to enhance a drug's pharmacological profile, is a fundamental strategy in medicinal chemistry.[4][5][6] The substitution of a benzene ring with a thiophene ring is a classic example, often leading to improved potency and altered metabolic pathways.[7][8] This principle extends to the isosteric replacement of sulfur with selenium. While both are Group 16 elements, the subtle yet significant differences in their atomic properties—size, electronegativity, and polarizability—can profoundly impact a molecule's conformation, electronic distribution, and ultimately, its interaction with biological targets.[9][10][11] This guide will dissect these differences in the context of thiazole derivatives, providing a rationale for the selection of either a thiophene or a selenophene core.

Core Heterocycles: A Comparative Overview

Before delving into their thiazole derivatives, it is essential to understand the intrinsic properties of thiophene and selenophene that underpin their differential behavior.

Electronic Properties

The electronic nature of the core heterocycle dictates the reactivity and intermolecular interactions of its derivatives. While both thiophene and selenophene are aromatic, their degree of aromaticity and electron-donating capacity differ.

| Property | Thiophene | Selenophene | Implication in Drug Design |

| Aromaticity | More Aromatic[2][12] | Less Aromatic[2][12] | Differences in ring current and π-stacking interactions. |

| Electronegativity of Heteroatom | 2.58 | 2.55 | Minor difference, but contributes to overall electronic character.[3] |

| Polarizability of Heteroatom | Lower | Higher[9][10] | Enhanced potential for van der Waals and other non-covalent interactions. |

| Electron Donating Ability | Good | Better[3] | Influences reactivity and the electronic nature of attached functional groups. |

These fundamental differences in electronic properties have a cascading effect on the resulting thiazole derivatives, influencing their pKa, dipole moment, and ability to engage in hydrogen bonding and other key interactions with biological macromolecules.

Physicochemical Properties

The substitution of sulfur with selenium also impacts key physicochemical parameters that govern a drug's pharmacokinetic profile.

| Property | Thiophene Derivatives | Selenophene Derivatives | Implication in ADME |

| Lipophilicity (logP) | Generally high | Often higher than sulfur analogs | Can influence membrane permeability and plasma protein binding. |

| pKa | Influenced by the electron-withdrawing nature of the ring | Can be subtly different due to the altered electronic landscape | Affects ionization state at physiological pH, impacting solubility and receptor binding. |

| Molecular Size | Smaller | Larger due to the larger selenium atom | Can affect binding pocket accommodation and steric interactions. |

Synthesis of Thiophene and Selenophene Thiazole Derivatives

The construction of the thiazole ring onto a thiophene or selenophene scaffold is a critical step in the synthesis of these derivatives. The Hantzsch thiazole synthesis is a widely employed and versatile method for this transformation.[3][13][14][15]

General Synthetic Workflow

The general workflow for the synthesis of 2-amino-4-(heteroaryl)thiazoles via the Hantzsch synthesis is depicted below.

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(heteroaryl)thiazoles.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole

This protocol provides a step-by-step methodology for the synthesis of a representative thiophene-thiazole derivative.

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

-

Dissolve 2-acetylthiophene (1 eq.) in a suitable solvent such as chloroform or acetic acid.

-

Slowly add a solution of bromine (1 eq.) in the same solvent at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone.

Step 2: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole

-

Dissolve the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 eq.) in ethanol.

-

Add thiourea (1.1 eq.) to the solution.

-

Reflux the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).[16]

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(thiophen-2-yl)thiazole.[5][17][18]

Considerations for the Synthesis of Selenophene-Thiazole Derivatives

The synthesis of the corresponding selenophene-thiazole derivative follows a similar protocol. However, researchers should be mindful of the following:

-

Availability of Starting Materials: 2-Acetylselenophene may be less commercially available and more expensive than its thiophene counterpart, potentially requiring its synthesis from selenophene.

-

Reactivity of Intermediates: 2-Bromo-1-(selenophen-2-yl)ethan-1-one is expected to be more reactive than the thiophene analog due to the greater electron-donating ability of the selenophene ring.[3] This may necessitate milder reaction conditions or shorter reaction times to avoid side product formation.

-

Handling of Selenium Compounds: Selenium-containing reagents and products should be handled with appropriate safety precautions due to their potential toxicity.

Comparative Analysis of Thiophene vs. Selenophene Thiazole Derivatives

The true value of this guide lies in the direct comparison of these two classes of compounds, providing a framework for rational design choices.

Structural and Conformational Differences

| Parameter | Thiophene-Thiazole Derivative | Selenophene-Thiazole Derivative (Predicted) | Structural Implication |

| C-Heteroatom Bond Length | C-S: ~1.71 Å[19] | C-Se: Expected to be longer (~1.86 Å)[20] | Affects ring geometry and overall molecular dimensions. |

| Heteroatom-C-C Bond Angle | C-S-C: ~92°[19] | C-Se-C: Expected to be smaller | Influences the planarity and conformation of the bicyclic system. |

| Intermolecular Interactions | C-H···S, π-π stacking | C-H···Se, Se···Se interactions, π-π stacking[9] | Selenophene's higher polarizability may lead to stronger intermolecular interactions, influencing crystal packing and solid-state properties. |

The larger size of the selenium atom will undoubtedly alter the overall topography of the molecule, which can have significant consequences for its ability to fit into a biological target's binding site.

Metabolic Stability: The Unseen Differentiator

A drug's metabolic fate is a critical determinant of its efficacy and safety profile. The metabolism of thiophene-containing drugs is well-documented and often involves oxidation of the sulfur atom by cytochrome P450 enzymes.[10][21][22][23] This can lead to the formation of reactive metabolites, which in some cases have been associated with toxicity.[24]

The metabolism of organoselenium compounds is an area of active research.[7][25] While selenium is an essential trace element, the metabolism of selenophene-containing drugs is less understood. It is plausible that the selenophene ring could also undergo oxidation at the selenium atom. The relative rates and products of metabolism for thiophene versus selenophene thiazole derivatives represent a key knowledge gap and a crucial area for future investigation. Researchers should anticipate potential differences in metabolic pathways and clearance rates when choosing between these two scaffolds.

Caption: Potential metabolic pathways for thiophene and selenophene thiazole derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

The ultimate goal of drug design is to achieve potent and selective biological activity. The choice between a thiophene and a selenophene core can significantly influence SAR.

-

Target Engagement: The altered electronic and steric properties of a selenophene-thiazole derivative compared to its thiophene counterpart can lead to different binding affinities and selectivities for a given biological target. The increased polarizability of selenium may enhance interactions with hydrophobic pockets, while the larger size may introduce steric clashes.

-

Case Study Insight: A study on N-acylhydrazone derivatives showed that the isosteric replacement of sulfur with selenium did not significantly alter affinity or efficacy at the A2A adenosine receptor, but it did induce observable electronic effects.[9] This suggests that in some cases, the bioisosteric exchange may be well-tolerated, allowing for fine-tuning of other properties without sacrificing potency.

-

Anticipated SAR Trends: For a given target, it is crucial to systematically synthesize and test both thiophene and selenophene analogs to fully explore the SAR. It is conceivable that for some targets, the thiophene derivative will be optimal, while for others, the unique properties of the selenophene analog will confer superior activity.

Conclusion and Future Perspectives

The choice between thiophene and selenophene as the core for thiazole derivatives in drug discovery is not a matter of simple substitution but a strategic decision based on a deep understanding of their fundamental chemical and physical differences. This guide has illuminated the key distinctions in their electronic properties, synthesis, and potential metabolic and biological profiles.

Key Takeaways for the Drug Development Professional:

-

Selenophene offers a more electron-rich and polarizable scaffold compared to thiophene, which can be leveraged to enhance intermolecular interactions.

-

Synthesis of selenophene-thiazole derivatives is feasible using established methods like the Hantzsch synthesis, with considerations for the reactivity of intermediates.

-

Metabolic stability is a critical and under-investigated variable. The differential metabolism of these two classes of compounds could be a deciding factor in candidate selection.

-

A systematic, parallel investigation of both thiophene and selenophene analogs is the most robust approach to fully elucidate the SAR and identify the optimal candidate for a given biological target.

The exploration of selenophene-containing heterocycles in medicinal chemistry is a rapidly growing field.[1][26] As our understanding of the "seleno-pharmacology" expands, we can anticipate the development of novel therapeutics with enhanced efficacy and safety profiles. The judicious application of the principles outlined in this guide will empower researchers to navigate the subtle yet profound differences between these two fascinating chalcogen-containing heterocycles and unlock their full potential in the quest for new medicines.

References

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]

-

de Paula, C. T., Ferreira, L. G., de Almeida, D. R. Q., Romeiro, L. A. S., & Barreiro, E. J. (2021). Effect of S–Se Bioisosteric Exchange on Affinity and Intrinsic Efficacy of Novel N-acylhydrazone Derivatives at the Adenosine A2A Receptor. Molecules, 26(23), 7389. [Link]

-

Santi, C., & Bagnoli, L. (2020). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. Molecules, 25(21), 5035. [Link]

-

Szychowski, J., & Lubelska, Z. (2021). Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. Organic Letters, 23(4), 1332–1336. [Link]

-

Wang, L., Yang, F., & Zhou, H. (2022). Incorporating Selenium into Heterocycles and Natural Products─From Chemical Properties to Pharmacological Activities. Journal of Medicinal Chemistry, 65(6), 4436–4456. [Link]

-

Abdel-Wahab, B. F. (2008). Selenium containing heterocycles: synthesis, anti-inflammatory, analgesic and anti-microbial activities of some new 4-cyanopyridazine-3(2H)selenone derivatives. European Journal of Medicinal Chemistry, 43(9), 1971–1977. [Link]

-

Wiles, J. A., Phadke, A. S., Bradbury, B. J., Pucci, M. J., Thanassi, J. A., & Deshpande, M. (2012). Selenophene-Containing Inhibitors of Type IIA Bacterial Topoisomerases. Journal of Medicinal Chemistry, 55(1), 38–43. [Link]

-

Arsenyan, P., & Paegle, E. (2017). Selenophene-Based Heteroacenes: Synthesis, Structures, and Physicochemical Behaviors. Molecules, 22(8), 1269. [Link]

-

Zhou, H. B., Liu, X., & Wang, L. (2017). Rational design and optimization of selenophenes with basic side chains as novel potent selective estrogen receptor modulators (SERMs) for breast cancer therapy. MedChemComm, 8(7), 1437–1446. [Link]

-

Du, Q., Carrasco, N., Teplova, M., Wilds, C. J., Egli, M., & Huang, Z. (2002). Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Journal of the American Chemical Society, 124(11), 24-25. [Link]

-

Anzaldo, B., Sharma, P., Villamizar, C. P., Perez, R. G., & Toscano, R. A. (2022). 2-Amino-4-ferrocenylthiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 818–820. [Link]

-

ResearchGate. (n.d.). a) Optimized molecular structures of thiophene and selenophene by MM2... [Link]

-

Huang, Z. (2008). Selenium derivatization of nucleic acids for crystallography. Methods in Molecular Biology, 422, 195–208. [Link]

-

Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. [Link]

-

ResearchGate. (n.d.). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. [Link]

-

Kumar, A., & Singh, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 10(3). [Link]

-

ResearchGate. (n.d.). (PDF) Comparison of thiophene- and selenophene-bridged donor–acceptor low band-gap copolymers used in bulk-heterojunction organic photovoltaics. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]

-

Huang, Z. (2025). Heavy Chalcogen Properties of Sulfur and Selenium Enhance Nucleic Acid-Based Therapeutics. International Journal of Molecular Sciences, 26(3), 1345. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2018). Nonacidic thiophene-based derivatives as potential analgesic and anti-inflammatory agents: Design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 351(11), e1800185. [Link]

-

Murty, M. S. R., & Ram, K. R. (2010). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. Molecules, 15(1), 13-23. [Link]

-

Fringuelli, F., Marino, G., Taticchi, A., & Grandolini, G. (1974). A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Journal of the Chemical Society, Perkin Transactions 2, (4), 332-337. [Link]

-

Kumar, A., & Singh, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Al-Ostath, A. I. A., & El-Agrody, A. M. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Medicinal and Organic Chemistry, 10(3). [Link]

-

Li, W., & Min, J. (2014). Selenophene vs. thiophene in benzothiadiazole-based low energy gap donor–acceptor polymers for photovoltaic applications. Journal of Materials Chemistry A, 2(24), 9034-9041. [Link]

-

Liu, M., Li, Y., & Li, J. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(3), 1384–1397. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

Gandin, V., & Fernandes, A. P. (2023). Selenium—More than Just a Fortuitous Sulfur Substitute in Redox Biology. International Journal of Molecular Sciences, 25(1), 323. [Link]

-

Ruggles, E. L., & Hondal, R. J. (2014). Comparison of the redox chemistry of sulfur- and selenium-containing analogs of uracil. Redox Biology, 2, 665–672. [Link]

-

BenchChem. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 40. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

ResearchGate. (n.d.). Chemical synthesis and molecular docking study of new thiazole, thiophene, and thieno[2,3-d]pyrimidine derivatives as potential antiproliferative and antimicrobial agents. [Link]

-

Preeti, P., & P.S., S. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]

-

Singh, R. J., & Hider, R. C. (2025). Selenium and Sulfur in Exchange Reactions: A Comparative Study. Journal of the American Chemical Society, 147(32), 11128-11134. [Link]

-

Li, W., & Min, J. (2014). Selenophene vs. thiophene in benzothiadiazole-based low energy gap donor–acceptor polymers for photovoltaic applications. Journal of Materials Chemistry A, 2(24), 9034-9041. [Link]

-

Anzaldo, B., Sharma, P., Villamizar, C. P., Perez, R. G., & Toscano, R. A. (2022). 2-Amino-4-ferrocenylthiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 818–820. [Link]

-

Shaikh, M. S., & Wagh, S. B. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37492-37505. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. In StatPearls. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2025). Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Medicinal Chemistry. [Link]

-

Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3192. [Link]

-

CCDC. (n.d.). Search - Access Structures. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Small molecule selenium-containing compounds: Recent development and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. synarchive.com [synarchive.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. asianpubs.org [asianpubs.org]

- 19. 2-Amino-4-ferrocenylthiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting selenium metabolism and selenoproteins: Novel avenues for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

2,5-Diselenophen-2-yl-1,3-thiazole molecular weight and formula

An In-Depth Technical Guide to 2,5-Diselenophen-2-yl-1,3-thiazole: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Diselenophen-2-yl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating the aromatic, electron-rich properties of the selenophene ring with the versatile thiazole core, this molecule presents a unique scaffold for investigation. Selenophene derivatives are a significant class of selenium-based heterocycles that play a crucial role in the development of new drugs and light-emitting materials.[1] Similarly, the thiazole ring is a cornerstone in numerous pharmacologically active agents, known for a wide spectrum of therapeutic activities including anticancer, antibacterial, and anti-inflammatory effects.[2][3][4][5][6]

This document outlines the core molecular attributes, a proposed synthetic pathway based on established methodologies, detailed protocols for structural characterization, and a discussion of its potential applications for researchers in drug discovery and chemical sciences.

Core Molecular Properties

The fundamental properties of 2,5-Diselenophen-2-yl-1,3-thiazole are summarized below. This data provides the essential foundation for all subsequent experimental and theoretical work.

| Property | Value | Source |

| Chemical Name | 2,5-Diselenophen-2-yl-1,3-thiazole | [7] |

| CAS Number | 128141-00-4 | [7] |

| Molecular Formula | C₁₁H₇NSSe₂ | [7] |

| Molecular Weight | 343.16 g/mol | [7] |

Proposed Synthesis Pathway: Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most classically achieved via the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or its equivalent.[8][9] For the synthesis of 2,5-Diselenophen-2-yl-1,3-thiazole, a plausible approach involves the reaction of a selenophen-2-yl substituted α-haloketone with selenophen-2-carboselenoamide.

The causality behind this choice lies in its reliability and modularity. The Hantzsch synthesis is a robust and well-documented method for creating substituted thiazole rings, allowing for the direct installation of the desired selenophene moieties at the C2 and C5 positions.

Caption: Proposed Hantzsch synthesis workflow for 2,5-Diselenophen-2-yl-1,3-thiazole.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed through sequential analytical checks (TLC, melting point) before final structural elucidation.

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of 2-Bromo-1-(selenophen-2-yl)ethan-1-one in anhydrous ethanol (20 mL/mmol).

-

In a separate flask, dissolve 1.0 equivalent of Selenophene-2-carboselenoamide in anhydrous ethanol.

-

-

Reaction:

-

Add the selenamide solution dropwise to the α-bromoketone solution at room temperature with constant stirring.

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

-

Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified 2,5-Diselenophen-2-yl-1,3-thiazole.

-

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized compound is critical. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity. The characterization of thiazole derivatives is routinely accomplished using IR, NMR, and mass spectrometry.[2][10][11][12][13]

Caption: Logical workflow for the structural confirmation of the target compound.

Expected Spectroscopic Data

The following table summarizes the anticipated data based on the analysis of structurally similar compounds containing thiazole and selenophene/thiophene rings.[12][14][15][16]

| Technique | Expected Data & Interpretation |

| ¹H-NMR | δ 7.0-8.5 ppm: Multiple signals corresponding to the aromatic protons on the two selenophene rings and the single proton on the thiazole ring. The specific chemical shifts and coupling constants will be indicative of their positions. |